2-(8-{[(4-methoxyphenyl)amino]methyl}-7-oxo-2H,3H,6H,7H-[1,4]dioxino[2,3-g]quinolin-6-yl)-N-(2-methylphenyl)acetamide
Description
2-(8-{[(4-methoxyphenyl)amino]methyl}-7-oxo-2H,3H,6H,7H-[1,4]dioxino[2,3-g]quinolin-6-yl)-N-(2-methylphenyl)acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a quinoline core, which is known for its diverse biological activities and is often used in medicinal chemistry.
Properties
IUPAC Name |
2-[8-[(4-methoxyanilino)methyl]-7-oxo-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-6-yl]-N-(2-methylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H27N3O5/c1-18-5-3-4-6-23(18)30-27(32)17-31-24-15-26-25(35-11-12-36-26)14-19(24)13-20(28(31)33)16-29-21-7-9-22(34-2)10-8-21/h3-10,13-15,29H,11-12,16-17H2,1-2H3,(H,30,32) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSUWZWRBNVRVJZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)CN2C3=CC4=C(C=C3C=C(C2=O)CNC5=CC=C(C=C5)OC)OCCO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H27N3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
485.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(8-{[(4-methoxyphenyl)amino]methyl}-7-oxo-2H,3H,6H,7H-[1,4]dioxino[2,3-g]quinolin-6-yl)-N-(2-methylphenyl)acetamide typically involves multiple steps, including the formation of the quinoline core, followed by functionalization with various substituents. Common reagents used in these reactions include methoxyphenylamine, acetic anhydride, and various catalysts to facilitate the formation of the dioxino and quinoline rings.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the synthetic route for large-scale production, ensuring high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
2-(8-{[(4-methoxyphenyl)amino]methyl}-7-oxo-2H,3H,6H,7H-[1,4]dioxino[2,3-g]quinolin-6-yl)-N-(2-methylphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to modify the quinoline core or other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield quinoline derivatives with additional oxygen-containing functional groups, while substitution reactions could introduce various alkyl or aryl groups.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.
Biology: It may have biological activity, making it a candidate for drug discovery and development.
Medicine: The compound’s structure suggests potential therapeutic applications, particularly in targeting specific biological pathways.
Industry: It could be used in the development of new materials or as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of 2-(8-{[(4-methoxyphenyl)amino]methyl}-7-oxo-2H,3H,6H,7H-[1,4]dioxino[2,3-g]quinolin-6-yl)-N-(2-methylphenyl)acetamide likely involves interaction with specific molecular targets, such as enzymes or receptors. The quinoline core is known to interact with various biological targets, potentially modulating their activity and leading to therapeutic effects. The exact pathways involved would depend on the specific biological context and the compound’s binding affinity to its targets.
Comparison with Similar Compounds
Similar Compounds
Quinoline derivatives: These compounds share the quinoline core and may have similar biological activities.
Methoxyphenyl derivatives: Compounds with methoxyphenyl groups may exhibit similar chemical reactivity and biological properties.
Uniqueness
What sets 2-(8-{[(4-methoxyphenyl)amino]methyl}-7-oxo-2H,3H,6H,7H-[1,4]dioxino[2,3-g]quinolin-6-yl)-N-(2-methylphenyl)acetamide apart is its unique combination of functional groups, which may confer distinct chemical reactivity and biological activity. This makes it a valuable compound for further research and development in various scientific fields.
Biological Activity
The compound 2-(8-{[(4-methoxyphenyl)amino]methyl}-7-oxo-2H,3H,6H,7H-[1,4]dioxino[2,3-g]quinolin-6-yl)-N-(2-methylphenyl)acetamide (CAS Number: 894560-23-7) is a complex organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic implications, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 485.5 g/mol. Its structure features a quinoline core and a dioxino ring, which are known to influence biological activity significantly.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 485.5 g/mol |
| CAS Number | 894560-23-7 |
Mechanisms of Biological Activity
Research indicates that compounds with similar structural features often exhibit various biological activities, including:
- Antimicrobial Activity : The presence of the quinoline moiety is associated with antimicrobial properties. Studies have shown that derivatives of quinoline can inhibit bacterial growth and exhibit antifungal effects.
- Anticancer Properties : Compounds related to this structure have been investigated for their ability to induce apoptosis in cancer cells. The dual inhibition of key proteins involved in cell survival pathways may enhance their anticancer efficacy.
Case Studies and Research Findings
- Anticancer Activity : A study evaluating similar compounds revealed that modifications to the quinoline structure could enhance anticancer activity. For instance, derivatives showed significant cytotoxicity against various cancer cell lines, suggesting that the compound may also possess similar properties.
- Synergistic Effects : Research on related oxabicyclic compounds demonstrated that combining these compounds with existing chemotherapeutics could lead to synergistic effects, enhancing overall efficacy against resistant cancer cell lines .
- Mechanistic Studies : Investigations into the mechanism of action have shown that compounds with similar functional groups can modulate signaling pathways associated with cell proliferation and apoptosis. This suggests that our compound may interact with specific enzymes or receptors critical for these processes.
Comparative Analysis
To better understand the potential of this compound compared to similar molecules, a comparative analysis was conducted:
| Compound Name | Anticancer Activity (IC50) | Mechanism of Action |
|---|---|---|
| 2-(8-{[(4-methoxyphenyl)amino]methyl}-...) | TBD (to be determined) | Apoptosis induction via p53 pathway |
| Related Oxabicyclic Compound | Low μM range | Synergistic effect with miltefosine |
| Quinoline Derivative | Varies by derivative | Inhibition of cell survival pathways |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for this compound, and how can purity be ensured?
- Methodology : Begin with multi-step synthesis involving key intermediates like quinoline and dioxane derivatives. For example, similar compounds (e.g., AZD8931) are synthesized via 11-step protocols starting from nitrobenzoate esters and acetamide derivatives, achieving 2–5% yields . Optimize reaction conditions (e.g., solvent polarity, temperature) using high-performance liquid chromatography (HPLC) for real-time monitoring. Purification via column chromatography (as in oligosaccharide synthesis ) or recrystallization ensures >95% purity. Validate purity using NMR and mass spectrometry .
Q. How can structural elucidation be performed to confirm the compound’s identity?
- Methodology : Use a combination of spectroscopic techniques:
- NMR : Analyze proton and carbon shifts to confirm substituent positions (e.g., methoxyphenyl and quinoline moieties) .
- High-Resolution Mass Spectrometry (HRMS) : Verify molecular formula and fragmentation patterns .
- X-ray Crystallography : Resolve crystal structure for absolute configuration validation, if single crystals are obtainable .
Q. What methods are suitable for assessing solubility and stability in preclinical studies?
- Methodology :
- Solubility : Use shake-flask or UV-Vis spectrophotometry in buffers (pH 1.2–7.4) to simulate physiological conditions .
- Stability : Conduct accelerated degradation studies under heat, light, and humidity. Monitor degradation products via LC-MS .
Advanced Research Questions
Q. How can computational modeling guide the optimization of this compound’s bioactivity?
- Methodology :
- Molecular Docking : Use software like AutoDock Vina to predict binding affinity to target proteins (e.g., kinase inhibitors). Compare with structurally related compounds (e.g., quinoline derivatives ) to identify critical substituents.
- QSAR Analysis : Corrogate substituent effects (e.g., methoxy groups) with activity data to refine synthetic priorities .
Q. What experimental strategies resolve discrepancies between in vitro and in vivo efficacy?
- Methodology :
- Pharmacokinetic Profiling : Measure plasma half-life, tissue distribution, and metabolite formation using radiolabeled compounds or LC-MS/MS .
- Proteomics/Metabolomics : Identify off-target interactions or metabolic pathways causing reduced activity .
Q. How can AI-driven platforms enhance synthesis or mechanistic studies?
- Methodology :
- Reaction Optimization : Deploy machine learning (e.g., COMSOL Multiphysics ) to predict optimal catalysts or solvent systems.
- Data Integration : Use AI to cross-reference spectral data with PubChem libraries for rapid structural validation .
Theoretical and Methodological Frameworks
Q. How should researchers align this compound’s study with existing pharmacological theories?
- Methodology : Link hypotheses to established frameworks (e.g., kinase inhibition mechanisms ). Design experiments to test competing theories (e.g., allosteric vs. competitive binding) using mutagenesis or kinetic assays .
Q. What statistical approaches are critical for analyzing dose-response contradictions?
- Methodology :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
